9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimido[2,1-f]purine core, which is a type of heterocyclic compound. This core is substituted with a 4-chlorophenyl group, a methyl group, and a 2-morpholinoethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimido[2,1-f]purine core itself is a bicyclic structure with a six-membered and a five-membered ring. The 4-chlorophenyl, methyl, and 2-morpholinoethyl groups would add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the chlorophenyl group might make it susceptible to nucleophilic aromatic substitution reactions. The morpholinoethyl group could potentially undergo reactions involving the morpholine nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the morpholinoethyl group could potentially increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Treatment
A study explored the use of tetrahydropyrimido[2,1-f]purinediones, a class of compounds including 9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl) variant, as potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds were evaluated for their interaction with adenosine receptors and ability to inhibit monoamine oxidases (MAO), which are significant drug targets in neurodegenerative diseases. The study discovered potent inhibitors for MAO-B and dual-target adenosine receptor antagonists, indicating potential therapeutic benefits in neurodegenerative conditions (Koch et al., 2013).
Anticancer Activity
A synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives, closely related to the compound , demonstrated potential anticancer activity. The study developed new compounds and tested them against the A431 cancer cell line. This suggests a potential application in cancer therapy, highlighting the versatility of this compound class (Udayakumar et al., 2017).
Anti-Inflammatory Properties
Another study focused on the anti-inflammatory activity of substituted analogues based on the pyrimidopurinedione ring system, which includes compounds like 9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl). These compounds showed significant anti-inflammatory activity in a model of chronic inflammation, comparable to known anti-inflammatory drugs. This indicates potential applications in treating inflammation-related conditions (Kaminski et al., 1989).
Serotonin Receptor Affinity
Research into the affinity for serotonin receptors by derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione, closely related to the compound of interest, revealed significant binding affinity. These compounds, particularly those with modifications at specific positions, demonstrated high affinity for serotonin receptors, suggesting potential applications in disorders related to serotonin dysregulation (Jurczyk et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c1-24-18-17(19(29)28(21(24)30)10-9-25-11-13-31-14-12-25)27-8-2-7-26(20(27)23-18)16-5-3-15(22)4-6-16/h3-6H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAKLLHVHHJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.